(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid
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Overview
Description
(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H10BNO3S. It is a derivative of pyridine, featuring a boronic acid functional group, a methoxy group at the 6-position, and a methylthio group at the 5-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the palladium-catalyzed borylation of halogenated pyridines using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process often involves crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Substitution: The methoxy and methylthio groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Tetrahydrofuran, dimethylformamide.
Major Products:
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Alcohols/Phenols: Formed via oxidation of the boronic acid group.
Scientific Research Applications
(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic properties.
Biological Research: Investigated for its potential as a ligand in the development of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism of action of (6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
6-Methoxy-3-pyridinylboronic acid: Lacks the methylthio group, making it less versatile in certain synthetic applications.
(6-Methoxy-5-(methylthio)pyridin-3-yl)boronic acid pinacol ester: A more stable derivative used in specific synthetic applications.
Uniqueness: The presence of both methoxy and methylthio groups in this compound provides unique reactivity and selectivity in organic synthesis, making it a valuable compound for creating complex molecular architectures .
Properties
IUPAC Name |
(6-methoxy-5-methylsulfanylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3S/c1-12-7-6(13-2)3-5(4-9-7)8(10)11/h3-4,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEXAURWGXYXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)SC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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